(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
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Overview
Description
“(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole” is a phosphorus compound . It is also known as (2S,2’S,3S,3’S)-DI-Me-BABIBOP .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and at a temperature between 2-8°C .Scientific Research Applications
Biological and Environmental Impact
Natural Sources and Biological Activities
2,4-Di-tert-butylphenol and its analogs, like the compound , are known for their occurrence in numerous species across various kingdoms, such as bacteria, fungi, and plants. These compounds often form a major component of volatile or essential oils and showcase potent toxicity against a wide range of organisms. Their biological activities and roles, especially the autotoxic properties and potential endocidal regulation in producing organisms, are of significant interest (Zhao et al., 2020).
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, which share structural similarities with the compound , are extensively used in industrial and commercial products. Studies highlight their environmental presence, human exposure pathways (including food intake, dust ingestion, and use of personal care products), and potential toxic effects. Especially concerning are the transformation products of these antioxidants, which may exhibit higher toxicity than the parent compounds. This emphasizes the need for research on their environmental behaviors and toxicological impacts (Liu & Mabury, 2020).
Advanced Materials and Applications:
Plastic Scintillators
The compound's structural relatives are used in creating plastic scintillators for radiation detection. Advances in luminescent dyes and materials, including the use of tert-butylphenyl-based compounds, have led to improved scintillation properties, thermal stability, and radiation damage resistance (Salimgareeva & Kolesov, 2005).
Enzyme-Redox Mediator Systems for Pollution Treatment
In pollution treatment, certain tert-butylphenyl-based compounds act as redox mediators, enhancing the efficiency of enzymatic degradation of recalcitrant pollutants. These systems play a crucial role in the bioremediation of industrial effluents, emphasizing the compound's potential in environmental applications (Husain & Husain, 2007).
Organic Synthesis and Pharmaceuticals
The compound's structural analogs, particularly phosphorylated derivatives of azoles, have significant roles in organic synthesis and pharmaceutical development. Their chemical properties, including the ability to undergo various modification reactions, and their diverse biological activities make them critical in the development of new therapeutic agents (Abdurakhmanova et al., 2018).
Safety and Hazards
This compound is considered hazardous and should be handled with care. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-[(2S,3S)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJABGDYUOXJB-DGXUPYLCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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